5-ethoxy-7-hydroxy-2-phenyl-4H-chromen-4-one
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Overview
Description
“5-ethoxy-7-hydroxy-2-phenyl-4H-chromen-4-one” is a derivative of 2-Phenyl-4H-chromen-4-one . It is a polyfunctional compound that has been evaluated for its functionality against acetylcholinesterase (AChE) and advanced glycation end products (AGEs) formation inhibitors against Alzheimer’s disease (AD) .
Synthesis Analysis
The synthesis of 2-Phenyl-4H-chromen-4-one and its derivatives, including “5-ethoxy-7-hydroxy-2-phenyl-4H-chromen-4-one”, involves designing, synthesizing, and evaluating their poly-functionality against acetylcholinestrase (AChE) and advanced glycation end products (AGEs) formation inhibitors against Alzheimer’s disease (AD) .Molecular Structure Analysis
The molecular formula of a similar compound, 7-Ethoxy-5-hydroxy-2-phenyl-4H-chromen-4-one, is C17H14O4 . The molecular structure of “5-ethoxy-7-hydroxy-2-phenyl-4H-chromen-4-one” would be similar but with an additional ethoxy group.Scientific Research Applications
Anticancer Properties
Chromanone derivatives exhibit promising anticancer effects. They interfere with cancer cell growth, induce apoptosis (programmed cell death), and inhibit tumor progression. Researchers are actively exploring these compounds as potential candidates for cancer therapy .
Alzheimer’s Disease (AD) Treatment
Chromanone derivatives have been investigated for their poly-functionality against acetylcholinesterase (AChE) and advanced glycation end products (AGEs) formation. AChE inhibitors are relevant in AD treatment, as they enhance cholinergic neurotransmission and improve cognitive function .
Antioxidant Activity
Chromanone analogs possess antioxidant properties, scavenging free radicals and protecting cells from oxidative stress. These compounds may contribute to overall health by reducing oxidative damage .
Anti-Inflammatory Effects
Chromanone derivatives exhibit anti-inflammatory activity by modulating inflammatory pathways. These compounds could potentially be used in managing inflammatory conditions .
Antimicrobial and Antifungal Properties
Chromanone compounds have demonstrated antimicrobial and antifungal effects. They inhibit the growth of bacteria and fungi, making them relevant in the development of novel antimicrobial agents .
Skin and Hair Care Applications
Chroman-4-one derivatives find use in cosmetic preparations. They contribute to skin and hair health by improving texture, addressing inflammation, and aiding wound healing. These applications highlight their potential in personal care products .
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-ethoxy-7-hydroxy-2-phenylchromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-2-20-15-8-12(18)9-16-17(15)13(19)10-14(21-16)11-6-4-3-5-7-11/h3-10,18H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGFJWXLZCYVKLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC2=C1C(=O)C=C(O2)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethoxy-7-hydroxy-2-phenyl-4H-chromen-4-one |
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